4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide

Catalog No.
S12737224
CAS No.
M.F
C20H25NO2S
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfo...

Product Name

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide

IUPAC Name

4-cyclohexyl-N-(3,4-dimethylphenyl)benzenesulfonamide

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H25NO2S/c1-15-8-11-19(14-16(15)2)21-24(22,23)20-12-9-18(10-13-20)17-6-4-3-5-7-17/h8-14,17,21H,3-7H2,1-2H3

InChI Key

CJLHHMYPVNOFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a sulfonamide compound characterized by a cyclohexyl group and a dimethyl-substituted phenyl group attached to a benzene ring with a sulfonamide functional group. The molecular formula for this compound is C17H23N1O2SC_{17}H_{23}N_{1}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound belongs to a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry .

  • Nucleophilic Substitution: The nitrogen atom in the sulfonamide can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Formation of Sulfonamides: It can react with amines to form new sulfonamide derivatives.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the release of the corresponding amine and sulfonic acid.

These reactions highlight its potential utility in synthesizing more complex organic molecules.

The synthesis of 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide typically involves several key steps:

  • Formation of the Sulfonamide: The reaction of a suitable amine (in this case, 3,4-dimethylaniline) with a sulfonyl chloride (such as benzene-1-sulfonyl chloride) leads to the formation of the sulfonamide bond.
  • Cyclization or Substitution: The cyclohexyl group can be introduced through nucleophilic substitution or other coupling reactions.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for treating bacterial infections or other diseases where carbonic anhydrase inhibition may be beneficial.
  • Research: Used in studies investigating the mechanisms of action of sulfonamides and their derivatives.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide often focus on its binding affinity to target enzymes such as carbonic anhydrases. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines.

Such studies are crucial for understanding its therapeutic potential and guiding further development.

Several compounds share structural features with 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,4-Dichloro-N-(3-methylphenyl)benzene-1-sulfonamideContains dichloro substituents on the phenyl ringEnhanced antimicrobial activity
N-(4-methylphenyl)-benzenesulfonamideSimple phenyl ring structureKnown for its antibacterial properties
4-cyclohexyl-N-(2-methylphenyl)benzene-1-sulfonamideSimilar cyclohexyl structure but different methyl substitutionPotentially different biological activity profiles

These compounds illustrate variations in substituents that can significantly influence their biological activities and therapeutic applications.

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

343.16060021 g/mol

Monoisotopic Mass

343.16060021 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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